ETHYL 1-[6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE
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Overview
Description
ETHYL 1-[6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound with a molecular formula of C25H28N2O4S . This compound is notable for its unique structure, which includes a quinoline ring system substituted with a piperidine carboxylate group and a methylbenzenesulfonyl moiety. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
The synthesis of ETHYL 1-[6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Piperidine Carboxylate Group: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline core.
Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
ETHYL 1-[6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Common reagents used in these reactions include sulfuric acid, sulfonyl chlorides, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
ETHYL 1-[6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of ETHYL 1-[6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The quinoline ring system is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfonyl group can enhance the compound’s binding affinity to its targets, leading to increased biological activity . The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
ETHYL 1-[6-METHYL-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a similar quinoline core but lacks the piperidine carboxylate and sulfonyl groups.
Quinidine: An antiarrhythmic agent, quinidine also contains a quinoline ring but differs in its substituents and overall structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 1-[6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-4-31-25(28)19-11-13-27(14-12-19)24-21-15-18(3)7-10-22(21)26-16-23(24)32(29,30)20-8-5-17(2)6-9-20/h5-10,15-16,19H,4,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAJUDCYUPFQKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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